molecular formula C14H14O4 B2916855 3-Methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylic acid CAS No. 728898-85-9

3-Methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylic acid

Cat. No.: B2916855
CAS No.: 728898-85-9
M. Wt: 246.262
InChI Key: PYHSYRSHFJFFRS-UHFFFAOYSA-N
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Description

3-Methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylic acid is a benzofuran derivative supplied for advanced chemical and pharmaceutical research. This compound features the benzofuran scaffold, a structure of high significance in medicinal chemistry due to its wide presence in bioactive molecules and natural products . Benzofuran derivatives are recognized for their tremendous application potential and have been identified as key skeletons in the development of therapeutics for a range of conditions, including cancer, inflammatory diseases, and microbial infections . In the field of oncology research, benzofuran analogs have demonstrated substantial promise. Studies have shown that various benzofuran derivatives exhibit potent anti-tumor activity, with mechanisms that can include the inhibition of cancer cell proliferation . For instance, some newly synthesized benzofuran compounds have been characterized for their antitumor activity, providing a foundation for developing more effective agents . The structural features of this compound, including the 3-oxobutyl side chain, make it a valuable intermediate for further chemical modification and structure-activity relationship (SAR) studies aimed at creating novel drug candidates. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the Safety Data Sheet prior to handling.

Properties

IUPAC Name

3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-8(15)3-4-10-5-6-12-11(7-10)9(2)13(18-12)14(16)17/h5-7H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHSYRSHFJFFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)CCC(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-oxobutyl-substituted benzene derivatives with furan derivatives in the presence of a strong acid catalyst can yield the desired benzofuran structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or alkyl halides.

Major Products Formed: The reactions can lead to the formation of various derivatives, such as hydroxylated or halogenated benzofurans, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, 3-Methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: In medicine, the compound's bioactive properties make it a candidate for drug discovery and development. It can be explored for its potential use in treating various diseases, such as infections and inflammatory conditions.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 3-Methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylic acid with four related compounds, focusing on structural features, molecular weights, and functional groups. Data are derived from available evidence (Table 1).

Table 1: Structural and Chemical Comparison of Related Compounds

Compound Name CAS Number Molecular Weight (g/mol) Purity Key Structural Features Reference
This compound 728898-85-9 246.26 95% Benzofuran core, methyl (C3), 3-oxobutyl (C5), carboxylic acid (C2)
5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylic acid 1105191-98-7 260.24* N/A Dihydrobenzofuran (saturated C2–C3), isoxazole ring, carboxylic acid
Unnamed benzofuran derivative 889997-15-3 301.73 98% Benzofuran core (exact substituents unspecified; higher molecular weight suggests bulkier groups)
Methyl 5-amino-1-benzothiophene-2-carboxylate 20532-28-9 223.25 N/A Benzothiophene core (sulfur atom), methyl ester (C2), amino group (C5)

*Calculated from molecular formula C₁₃H₁₂N₂O₄.

Structural and Functional Group Analysis

Benzofuran vs. Dihydrobenzofuran and Isoxazole The target compound features a fully aromatic benzofuran core, whereas 5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylic acid (CAS: 1105191-98-7) contains a partially saturated dihydrobenzofuran ring, which may reduce aromaticity and alter conformational flexibility .

Substituent Effects

  • The 3-oxobutyl side chain in the target compound includes a ketone group, which may increase electrophilicity and reactivity toward nucleophiles. In contrast, the unnamed benzofuran derivative (CAS: 889997-15-3) has a significantly higher molecular weight (301.73 vs. 246.26), suggesting the presence of larger substituents, though specific structural details are unavailable .

Benzofuran vs. Benzothiophene Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS: 20532-28-9) replaces the benzofuran oxygen with sulfur, creating a benzothiophene core. Sulfur’s larger atomic size and lower electronegativity compared to oxygen may influence electronic properties and binding affinity. The methyl ester group (vs. free carboxylic acid) reduces acidity and solubility in aqueous media .

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